molecular formula C8H20N2 B1295122 1,2-Propanediamine, N,N,N',N',2-pentamethyl- CAS No. 68367-53-3

1,2-Propanediamine, N,N,N',N',2-pentamethyl-

Cat. No. B1295122
CAS RN: 68367-53-3
M. Wt: 144.26 g/mol
InChI Key: IHOVNUMTDBCBAJ-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N,N,N',N',2-pentamethyl- is a chemical compound that is part of a broader class of organic compounds known as diamines. These compounds are characterized by the presence of two amine groups, which are functional groups containing nitrogen atoms with lone pairs of electrons. The specific structure of 1,2-propanediamine derivatives makes them useful as ligands in coordination chemistry, where they can bind to metal ions to form complexes with various geometries and properties .

Synthesis Analysis

The synthesis of 1,2-propanediamine derivatives and their complexes can be achieved through various methods. For instance, the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane or 3,3,3-trifluoro-1-nitropropene with 3-aminobenzotrifluoride followed by the reduction of the nitro group can yield 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine . Additionally, a novel synthesis method for 1-phenyl-1,2-propanediamines involves the highly regioselective and stereo-specific opening of chiral aziridines . The catalytic synthesis of 1,2-propanediamine is also an area of active research, with various catalysts and processes being developed for its preparation from different starting materials such as propane dihalide, alcohol, aziridine, and acrylonitrile .

Molecular Structure Analysis

The molecular structure of 1,2-propanediamine derivatives is crucial for their function as ligands. X-ray crystallography studies have revealed the geometry of metal complexes with these ligands. For example, the crystal structure of a chromium(III) complex with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine shows that the ligand binds in a cis-β form, with the six-membered chelate rings adopting chair and skew-boat conformations . Similarly, the structure of a nickel(II) complex with a modified 1,3-propanediamine ligand indicates that the ligand coordinates through 2 N and 4 O atoms, forming an octahedral complex .

Chemical Reactions Analysis

1,2-Propanediamine derivatives can undergo various chemical reactions, particularly in the formation of metal complexes. The ligands can act as sexidentate, coordinating to metal ions like cobalt(III) to form complexes with distinct absorption and circular dichroism spectra . They can also form mononuclear complexes with transition metals such as copper(II), cobalt(III), and zinc(II), with the geometry of the metal ions being influenced by the ligand conformation . The introduction of substituents on the 1,2-propanediamine backbone can modulate the structure and reactivity of the resulting complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-propanediamine derivatives are closely related to their molecular structure and the nature of their complexes. For instance, the presence of substituents such as methyl groups can influence the conformation of the ligand and, consequently, the stability and geometry of the metal complex . The protolytic and complexation properties of these ligands can be studied using techniques like pH-potentiometry and UV spectroscopy, revealing insights into their behavior in aqueous solutions and their selectivity towards different metal ions . The thermal properties and decomposition mechanisms of the complexes can also be investigated using thermal analysis techniques .

Scientific Research Applications

  • Chemical Research

    • Application : 1,2-Propanediamine is a chemical compound with the formula C3H10N2. It’s used in various chemical research and experiments .
    • Results : The outcomes of these experiments can also vary widely, depending on the specific research goals. For example, it could be used to study reaction thermochemistry .
  • Material Science

    • Application : 1,2-Diaminopropane was used as a model precursor in the electron-induced deposition of amorphous carbon nitride films .
    • Results : The result of this process is the creation of amorphous carbon nitride films. These films have potential applications in various fields, including electronics and materials science .
  • Biochemical Research

    • Application : 1,2-Propanediamine can be used in the preparation of certain types of biochemicals .
    • Results : The outcomes of these preparations can also vary widely, depending on the specific biochemical being prepared .
  • Catalysis

    • Application : It is used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .
    • Results : The outcome of this application is the successful facilitation of the Baylis-Hillman reaction, which is a crucial process in organic chemistry .
  • Dye Preparation

    • Application : It is used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
    • Results : The outcome of this application is the successful preparation of homodimeric asymmetric monomethine cyanine dyes .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Application : It is used in the production of food, drugs, pesticides, or biocidal products .
    • Results : The outcomes of these preparations can also vary widely, depending on the specific product being prepared .
  • Manganese (II) Complexes

    • Application : It is used in the preparation of new manganese (II) complexes with ethylenediamine .
    • Method of Application : In this application, it is used as a reagent in the preparation of manganese (II) complexes. The structure of these complexes was determined by the single crystal X-ray diffraction technique .
    • Results : The outcome of this application is the successful preparation of new manganese (II) complexes .
  • Polyethylene Glycol 400 Binary Mixtures

    • Application : It is used in the preparation of binary mixed solutions of Polyethylene Glycol 400 and 1,2-Propanediamine .
    • Method of Application : In this application, it is used as a reagent in the preparation of binary mixed solutions. The density and viscosity of these solutions were determined at different temperatures .
    • Results : The outcome of this application is the successful preparation of binary mixed solutions of Polyethylene Glycol 400 and 1,2-Propanediamine .
  • Amorphous Carbon Nitride Films

    • Application : It is used as a model precursor in the electron-induced deposition of amorphous carbon nitride films .
    • Method of Application : In this application, it is used as a precursor in a process called electron-induced deposition. This is a technique used to create thin films of materials at the nanoscale .
    • Results : The result of this process is the creation of amorphous carbon nitride films. These films have potential applications in various fields, including electronics and materials science .

Safety And Hazards

N,N,N′-Trimethyl-1,3-propanediamine, a related compound, is classified as a flammable liquid (Flam. Liq. 3) and a skin corrosive (Skin Corr. 1B) .

properties

IUPAC Name

1-N,1-N,2-N,2-N,2-pentamethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-8(2,10(5)6)7-9(3)4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOVNUMTDBCBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071443
Record name 1,2-Propanediamine, N,N,N',N',2-pentamethyl-
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Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Propanediamine, N,N,N',N',2-pentamethyl-

CAS RN

68367-53-3
Record name N1,N1,N2,N2,2-Pentamethyl-1,2-propanediamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediamine, N1,N1,N2,N2,2-pentamethyl-
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Record name 1,2-Propanediamine, N1,N1,N2,N2,2-pentamethyl-
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Record name 1,2-Propanediamine, N,N,N',N',2-pentamethyl-
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Record name N,N,N',N',2-pentamethylpropane-1,2-diamine
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